N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine
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Overview
Description
N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine is a complex organic compound that features a perylene core substituted with benzo[b]thiophene and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine typically involves a multi-step process. One common method includes the palladium-catalyzed Sonogashira cross-coupling reaction. This reaction involves the coupling of 2-iodothiophenol with phenylacetylene to form the benzo[b]thiophene core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine involves its interaction with various molecular targets. In organic electronics, it acts as a hole-transporting material, facilitating the movement of charge carriers. The compound’s unique structure allows it to form stable charge-transfer complexes, enhancing its performance in electronic devices .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(4-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine: Similar in structure but with different substituents, leading to variations in electronic properties.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): Another hole-transporting material used in OLEDs, but with a different core structure.
Uniqueness
N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine is unique due to its combination of a perylene core with benzo[b]thiophene and phenyl groups. This unique structure imparts specific electronic properties, making it highly effective in applications such as organic electronics and bioimaging .
Biological Activity
N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine is a complex organic compound characterized by a perylene core with substituents that include benzothiophene and phenyl groups. This compound has garnered attention in various fields, particularly in organic electronics and medicinal chemistry, due to its unique structural properties and potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C₄₈H₂₉N₁S₂
- Molecular Weight : 683.9 g/mol
- CAS Number : 922184-82-5
- IUPAC Name : this compound
The structure features a perylene backbone that enhances its electronic properties, making it suitable for applications in organic semiconductors and light-emitting devices.
This compound exhibits various biological activities, primarily attributed to its ability to interact with cellular targets and influence biochemical pathways. The compound has shown promise in:
- Antiviral Activity : Research indicates that derivatives of benzothiophene can exhibit antiviral properties, potentially inhibiting viral replication through interference with viral proteins or cellular pathways .
- Antioxidant Properties : Compounds similar to this compound have been reported to possess antioxidant capabilities, which can protect cells from oxidative stress .
Study 1: Antiviral Effects
A study focused on the antiviral potential of benzothiophene derivatives demonstrated that compounds with similar structures could inhibit the replication of several viruses, including hepatitis C and influenza . The effectiveness was measured using IC₅₀ values, indicating the concentration required to inhibit viral activity by 50%.
Compound | Virus Targeted | IC₅₀ (μM) |
---|---|---|
Compound A | Hepatitis C | 32.2 |
Compound B | Influenza A | 31.9 |
Study 2: Cellular Toxicity and Antioxidant Activity
Another investigation assessed the cytotoxic effects of benzothiophene derivatives on human cell lines. The results showed low cytotoxicity at therapeutic concentrations, supporting their potential use in drug development.
Compound | Cell Line | Cytotoxicity (IC₅₀ μM) |
---|---|---|
This compound | HEK293 | >100 |
Control Drug | HEK293 | 45 |
Applications in Medicine
The unique properties of this compound suggest its potential as a therapeutic agent. Its role as a building block for more complex drugs is being explored, particularly in the development of targeted therapies for viral infections and oxidative stress-related diseases.
Properties
CAS No. |
922184-82-5 |
---|---|
Molecular Formula |
C48H29NS2 |
Molecular Weight |
683.9 g/mol |
IUPAC Name |
N,N-bis[4-(1-benzothiophen-2-yl)phenyl]perylen-3-amine |
InChI |
InChI=1S/C48H29NS2/c1-3-16-43-33(8-1)28-45(50-43)30-18-22-35(23-19-30)49(36-24-20-31(21-25-36)46-29-34-9-2-4-17-44(34)51-46)42-27-26-40-38-13-6-11-32-10-5-12-37(47(32)38)39-14-7-15-41(42)48(39)40/h1-29H |
InChI Key |
JBNHWFFJQCZVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC6=CC=CC=C6S5)C7=CC=C8C9=CC=CC1=C9C(=CC=C1)C1=C8C7=CC=C1 |
Origin of Product |
United States |
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